2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid
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Overview
Description
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.36 g/mol . This compound is characterized by its naphthalene core substituted with methoxy, methyl, and propyl groups, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative, followed by methylation and methoxylation reactions. The reaction conditions often require the use of strong acids like AlCl3 for acylation and methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-6,7-dimethyl-1-naphthoic acid
- 2,3-Dimethoxy-4-propyl-1-naphthoic acid
- 6,7-Dimethyl-4-propyl-1-naphthoic acid
Uniqueness
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6,7-dimethyl-4-propylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H22O4/c1-6-7-12-13-8-10(2)11(3)9-14(13)15(18(19)20)17(22-5)16(12)21-4/h8-9H,6-7H2,1-5H3,(H,19,20) |
InChI Key |
FDVKAUALQHDGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C(=O)O)OC)OC |
Origin of Product |
United States |
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